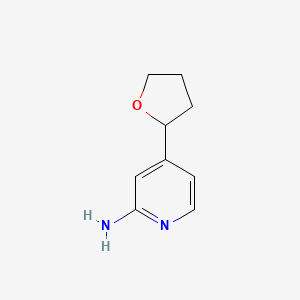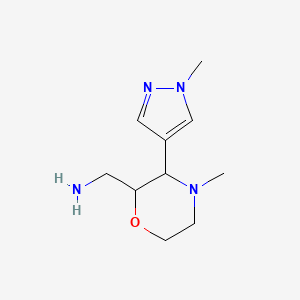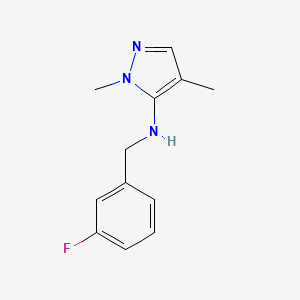![molecular formula C12H17F2N5 B11737274 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11737274.png)
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(difluorometil)-1H-pirazol-5-il]metil}-4-metil-1-(propan-2-il)-1H-pirazol-3-amina es un compuesto químico conocido por sus diversas aplicaciones en varios campos, incluyendo la química, la biología y la industria. Este compuesto se caracteriza por su estructura única, que incluye un grupo difluorometil unido a un anillo de pirazol, lo que lo convierte en un tema de interés en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{[1-(difluorometil)-1H-pirazol-5-il]metil}-4-metil-1-(propan-2-il)-1H-pirazol-3-amina típicamente involucra múltiples pasos. Un método común incluye la reacción de ácido 4-(difluorometil)-1-metil-1H-pirazol-4-carboxílico con cloruro de tionilo para formar el cloruro de acilo correspondiente. Este intermedio luego se hace reaccionar con piridin-2-amina en presencia de trietilamina para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. La elección de solventes, control de temperatura y técnicas de purificación son cruciales en entornos industriales para garantizar una calidad constante.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{[1-(difluorometil)-1H-pirazol-5-il]metil}-4-metil-1-(propan-2-il)-1H-pirazol-3-amina experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica son posibles, donde el grupo difluorometil se puede reemplazar por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-{[1-(difluorometil)-1H-pirazol-5-il]metil}-4-metil-1-(propan-2-il)-1H-pirazol-3-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Industria: Utilizado en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de N-{[1-(difluorometil)-1H-pirazol-5-il]metil}-4-metil-1-(propan-2-il)-1H-pirazol-3-amina involucra su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor de la succinato deshidrogenasa, se une al sitio activo de la enzima, interrumpiendo la cadena respiratoria mitocondrial e inhibiendo el crecimiento de hongos . Esta inhibición conduce a la acumulación de succinato y una disminución en la producción de ATP, lo que afecta en última instancia el metabolismo celular.
Comparación Con Compuestos Similares
Compuestos similares
Fluxapiroxad: Otro inhibidor de la succinato deshidrogenasa con una estructura de pirazol similar.
Isopyrazam: Un fungicida con un mecanismo de acción comparable.
Sedaxane: Comparte similitudes estructurales y se utiliza en la protección de cultivos.
Unicidad
N-{[1-(difluorometil)-1H-pirazol-5-il]metil}-4-metil-1-(propan-2-il)-1H-pirazol-3-amina es único debido a su grupo difluorometil específico, que imparte propiedades químicas y actividades biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C12H17F2N5 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H17F2N5/c1-8(2)18-7-9(3)11(17-18)15-6-10-4-5-16-19(10)12(13)14/h4-5,7-8,12H,6H2,1-3H3,(H,15,17) |
Clave InChI |
RDMDGBMRWJRTLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1NCC2=CC=NN2C(F)F)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol](/img/structure/B11737195.png)
![3-(2-Chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B11737203.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11737204.png)
![butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737206.png)
![bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737208.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737220.png)


![3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B11737242.png)
![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11737262.png)

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737269.png)
![[(3,4-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737270.png)
